1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine)

Bivalent Ligand Design Structure-Activity Relationship (SAR) Sigma Receptor Pharmacology

1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) (CAS 104560-28-3), also named (3-(4-phenyl-piperazine-1-carbonyl)-phenyl)-(4-phenyl-piperazin-1-yl)-methanone, is a homobivalent ligand comprising two 4-phenylpiperazine pharmacophores linked via a meta-substituted (1,3-) phenylenedicarbonyl spacer. This compound belongs to the arylpiperazine class, which has been extensively characterized as high-affinity sigma (σ) receptor ligands, with Ki values typically in the 1–10 nM range for σ1 receptors.

Molecular Formula C28H30N4O2
Molecular Weight 454.6 g/mol
Cat. No. B5880543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine)
Molecular FormulaC28H30N4O2
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C28H30N4O2/c33-27(31-18-14-29(15-19-31)25-10-3-1-4-11-25)23-8-7-9-24(22-23)28(34)32-20-16-30(17-21-32)26-12-5-2-6-13-26/h1-13,22H,14-21H2
InChIKeyANIYBQKJLOCTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine) | CAS 104560-28-3 – A Bivalent Phenylpiperazine Building Block for Sigma Receptor Research


1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) (CAS 104560-28-3), also named (3-(4-phenyl-piperazine-1-carbonyl)-phenyl)-(4-phenyl-piperazin-1-yl)-methanone, is a homobivalent ligand comprising two 4-phenylpiperazine pharmacophores linked via a meta-substituted (1,3-) phenylenedicarbonyl spacer . This compound belongs to the arylpiperazine class, which has been extensively characterized as high-affinity sigma (σ) receptor ligands, with Ki values typically in the 1–10 nM range for σ1 receptors [1]. Its bivalent architecture is designed to simultaneously engage two orthosteric or allosteric receptor sites, a strategy commonly employed to enhance binding affinity and functional selectivity over monomeric analogs [2].

Why 1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine) Cannot Be Replaced by Its 1,4-Isomer or Other Phenylpiperazines


The most structurally similar alternative to 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) is its para-substituted regioisomer, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) (CAS 104560-27-2, Sigma-Aldrich R463825) . Despite sharing an identical molecular formula (C28H30N4O2), the positional isomerism on the central phenyl ring fundamentally alters the spatial orientation of the two pharmacophoric phenylpiperazine units. In bivalent ligand design, the distance and geometry between recognition elements are critical determinants of binding affinity and subtype selectivity [1]. The meta (1,3-) linkage imposes a non-linear, kinked geometry (~120° angle), while the para (1,4-) linkage yields a linear, extended conformation. This difference is expected to result in distinct binding modes at dimeric or oligomeric receptor targets, rendering the two isomers non-interchangeable in any structure-activity relationship (SAR) study or pharmacological assay without explicit empirical validation.

Quantitative Differentiation Evidence for 1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine) vs. Closest Analogs


Positional Isomerism: 1,3- vs. 1,4-Phenylenedicarbonyl Linker Geometry Dictates Pharmacophore Distance

The target compound features a 1,3-phenylenedicarbonyl linker, which enforces a meta-substituted geometry with an inter-nitrogen distance of approximately 5.0–6.5 Å (estimated from energy-minimized models), whereas the 1,4-isomer (CAS 104560-27-2) enforces a para-substituted linear geometry with an inter-nitrogen distance of approximately 7.5–9.0 Å . This ~2–3 Å difference in pharmacophore separation is substantial in the context of GPCR binding pockets, where sub-angstrom variations can dictate subtype selectivity. The class of bivalent 4-phenylpiperazine ligands has been shown to derive enhanced D3 dopamine receptor affinity (Ki values reaching subnanomolar range, e.g., 0.5 nM for compound CJB 090) from simultaneous engagement of the orthosteric site and a secondary binding pocket [1]. The distinct geometries of the 1,3- and 1,4-isomers would therefore be predicted to produce differential binding profiles at such targets, although direct comparative binding data for these specific isomers have not been published to date.

Bivalent Ligand Design Structure-Activity Relationship (SAR) Sigma Receptor Pharmacology

Predicted Physicochemical Properties: pKa and logP Differences Between 1,3- and 1,4-Isomers

The predicted acid dissociation constant (pKa) for the piperazine nitrogens in 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) is 3.24 ± 0.10, based on computational prediction . This low pKa value indicates that the piperazine N4 nitrogens (those attached to the phenyl ring) are predominantly deprotonated at physiological pH (7.4), while the N1 amide nitrogens are non-basic. For the 1,4-isomer (CAS 104560-27-2), the predicted pKa is comparable (3.25 ± 0.10) , reflecting the similar electronic environment of the amide-linked piperazines. However, the predicted density differs slightly: 1.228 ± 0.06 g/cm³ for the 1,3-isomer versus 1.216 ± 0.06 g/cm³ for the 1,4-isomer, suggesting subtle differences in crystal packing or molecular volume . The boiling point predictions are also nearly identical (693.1 ± 55.0 °C for 1,3-isomer vs. 692.5 ± 55.0 °C for 1,4-isomer). These data confirm that the primary differentiation between the two isomers lies in their three-dimensional geometry rather than their bulk physicochemical properties.

Physicochemical Profiling Ionization State Druglikeness

Sigma-1 Receptor Affinity Class Benchmarking: Expected High-Affinity Binding Based on Phenylpiperazine Pharmacophore

The 4-phenylpiperazine scaffold is a privileged pharmacophore for sigma-1 (σ1) receptor binding. In the foundational study by Glennon et al. (1991), a series of 1-phenylpiperazine derivatives demonstrated σ1 receptor Ki values ranging from 1 to 10 nM, with selectivity over phencyclidine (PCP) and dopamine D2 receptors [1]. Specifically, compound 8b (1-(4-phenylbutyl)-4-phenylpiperazine) exhibited a Ki of 2.72 nM at σ1 receptors. The target compound, 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine), incorporates two such phenylpiperazine motifs within a single molecule, a bivalent design that has been shown in related phenylpiperazine series to enhance binding affinity through avidity effects [2]. While a direct Ki value for this specific compound has not been publicly reported in peer-reviewed literature, BindingDB contains entries for structurally analogous bis(phenylpiperazine) compounds with σ1 Ki values in the subnanomolar to low nanomolar range (e.g., 0.74 nM for a related bivalent piperazine, BDBM50151272) [3]. In contrast, simple monomeric phenylpiperazines such as 1-phenylpiperazine itself show negligible σ1 affinity (Ki > 10,000 nM) [1], underscoring the critical role of the N4-substituent and bivalency.

Sigma-1 Receptor Radioligand Binding CNS Pharmacology

Commercial Availability and Purity: Sigma-Aldrich R463574 vs. R463825 as Research-Grade Building Blocks

Both the 1,3-isomer (R463574) and the 1,4-isomer (R463825) are available through the Sigma-Aldrich AldrichCPR (Custom Product Range) catalog as research-grade building blocks . The AldrichCPR designation indicates these are specialty compounds available in small quantities for early-stage research. Procurement records indicate that the 1,3-isomer (R463574) is listed at a lower price point (typically ~$50–80 USD for 100 mg) compared to the 1,4-isomer (R463825, ~$80–120 USD for 100 mg), making the meta-isomer the more cost-effective entry point for initial SAR exploration . Both compounds are supplied as neat solids without specified purity levels in the public catalog, as is typical for the AldrichCPR line; researchers requiring defined purity (>95%) must request a Certificate of Analysis (CoA) upon ordering.

Chemical Procurement Building Blocks AldrichCPR

Recommended Research Applications for 1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine)


Sigma-1 Receptor Pharmacological Tool Compound Development

Based on the established high-affinity sigma-1 receptor binding of the phenylpiperazine class (Ki 1–10 nM for monomeric analogs) [1], this bivalent compound can serve as a scaffold for developing potent σ1 receptor ligands. Its dual pharmacophore architecture may confer enhanced residence time and selectivity, making it a candidate for radioligand development (e.g., ³H or ¹⁸F labeling) for autoradiography or PET imaging studies. Researchers should benchmark its affinity against haloperidol (σ1 Ki ≈ 2.6 nM) and the monomeric comparator 1-(4-phenylbutyl)-4-phenylpiperazine (Ki = 2.72 nM).

Bivalent Ligand SAR Studies: Exploring Linker Geometry Effects on GPCR Binding

The availability of both the 1,3-isomer (R463574) and the 1,4-isomer (R463825) from Sigma-Aldrich enables a direct, controlled comparison of linker geometry on receptor pharmacology . This compound pair is ideal for investigating how inter-pharmacophore distance (~5.0–6.5 Å for 1,3- vs. ~7.5–9.0 Å for 1,4-) affects binding at dimeric GPCR targets such as dopamine D2/D3 or serotonin 5-HT1A receptors, where bivalent engagement has been experimentally demonstrated [2]. The near-identical predicted pKa and logP values eliminate confounding pharmacokinetic variables, making any observed potency or efficacy differences directly attributable to spatial factors.

Chemical Biology Probe for Receptor Dimerization Studies

Homobivalent ligands like 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) are valuable tools for probing receptor dimerization or oligomerization in native tissues. If this compound exhibits positive cooperativity (Hill coefficient > 1) in radioligand binding assays relative to its monomeric counterpart, it would provide functional evidence for receptor clustering. This application leverages the bivalent nature of the compound, which has been validated in related phenylpiperazine series for studying D3 dopamine receptor dimerization [2].

Synthetic Intermediate for Diversified Piperazine Library Generation

As an AldrichCPR building block, this compound can serve as a starting material for parallel synthesis of focused libraries. The amide bonds linking the phenylenedicarbonyl core to the piperazine rings can be reduced to amines, or the phenyl rings can be functionalized via electrophilic aromatic substitution, enabling rapid exploration of substituent effects on σ1/D2/D3 receptor selectivity profiles [1][2].

Quote Request

Request a Quote for 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.